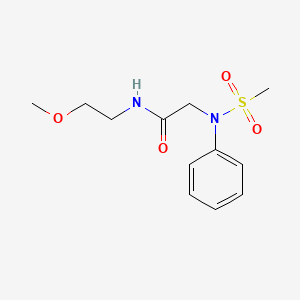
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the inhibition of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, which is a serine/threonine kinase that plays a crucial role in various physiological and pathological processes. N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is involved in the regulation of glycogen metabolism, gene expression, cell differentiation, and apoptosis. The inhibition of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide by N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide leads to the modulation of these processes, which may have therapeutic implications.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide are mainly related to its ability to inhibit N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. The inhibition of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide by this compound has been shown to have various effects such as the modulation of glycogen metabolism, the regulation of gene expression, the promotion of cell survival, and the inhibition of apoptosis. These effects may have therapeutic implications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is its ability to selectively inhibit N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One of the main areas of focus is the development of more potent and selective N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the role of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in various diseases and the potential therapeutic implications of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibition. Additionally, the development of new methods for the synthesis and purification of this compound may improve its use in lab experiments.
Méthodes De Synthèse
The synthesis of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the reaction of 2-amino-N-(2-methoxyethyl)-N-(methylsulfonyl)benzamide with phenyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Applications De Recherche Scientifique
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, which is involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-18-9-8-13-12(15)10-14(19(2,16)17)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAEVRKRPPHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(N-methylsulfonylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)
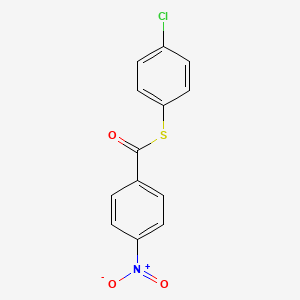
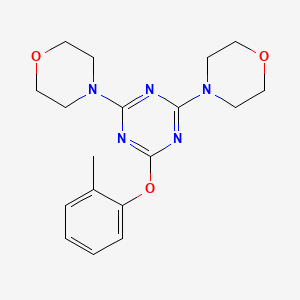
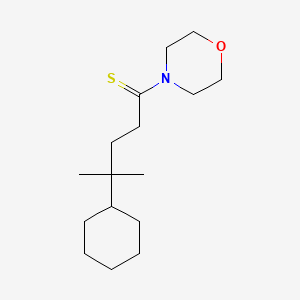
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5063470.png)
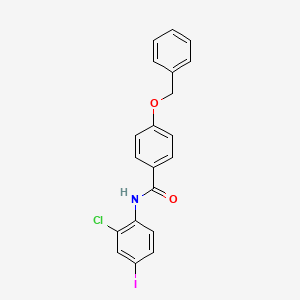
![N-[2-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5063487.png)
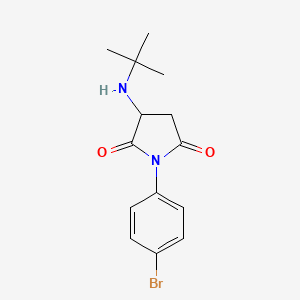
![N-[(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5063497.png)
![2-[({2-[(2-methoxy-5-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B5063513.png)
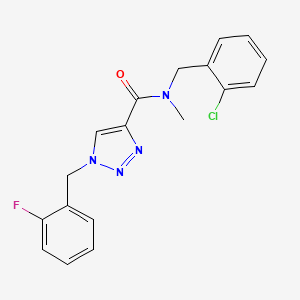
![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-methylbenzyl)acetamide](/img/structure/B5063520.png)